molecular formula C9H6F2O4 B12833857 4,5-Difluoro-2-(methoxycarbonyl)benzoic acid

4,5-Difluoro-2-(methoxycarbonyl)benzoic acid

Katalognummer: B12833857
Molekulargewicht: 216.14 g/mol
InChI-Schlüssel: JNZKGGBNJNYYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-(methoxycarbonyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H6F2O4. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)benzoic acid typically involves the fluorination of a suitable precursor, followed by esterification. One common method includes the reaction of 2-(methoxycarbonyl)benzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Sulfur tetrafluoride (SF4) for introducing fluorine atoms.

    Catalysts: Palladium-based catalysts for facilitating substitution reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug development due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, further expanding its utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Difluoro-2-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the presence of the methoxycarbonyl group. This unique structure imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .

Eigenschaften

Molekularformel

C9H6F2O4

Molekulargewicht

216.14 g/mol

IUPAC-Name

4,5-difluoro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

JNZKGGBNJNYYDZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.